4-(3-ethylphenoxy)benzoic acid
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Overview
Description
4-(3-ethylphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-ethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenoxy)benzoic acid typically involves the reaction of 3-ethylphenol with 4-chlorobenzoic acid in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-ethylphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(3-ethylphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(3-ethylphenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-phenoxybenzoic acid: Similar structure but lacks the ethyl group on the phenoxy ring.
3-ethylbenzoic acid: Similar structure but lacks the phenoxy group.
4-(4-ethylphenoxy)benzoic acid: Similar structure but with the ethyl group on the para position of the phenoxy ring
Uniqueness
4-(3-ethylphenoxy)benzoic acid is unique due to the presence of both the ethyl and phenoxy groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s interaction with molecular targets and its overall properties .
Properties
CAS No. |
1041513-65-8 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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